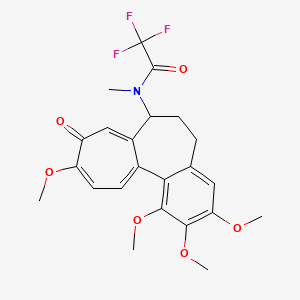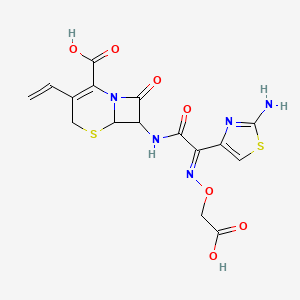
Cefixime Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefixime Impurity D is a related compound of Cefixime, a third-generation cephalosporin antibiotic. This impurity is often encountered during the synthesis and storage of Cefixime. The chemical name of this compound is (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Impurity D involves several steps:
Hydrolysis of Beta-lactam: The beta-lactam ring of Cefdinir is hydrolyzed using an alkali to obtain an intermediate.
Reaction with Acid: The intermediate is then reacted with an acid to form another intermediate.
Protection of Amino Group: The amino group of the intermediate is protected using Boc anhydride.
Reaction with Methyl Bromoacetate: The protected intermediate is reacted with methyl bromoacetate.
Deprotection: The final step involves deprotecting the intermediate using trifluoroacetic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial for monitoring the synthesis and ensuring the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cefixime Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Cefixime Impurity D is used in various scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for quality control and method validation in the production of Cefixime.
Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Biological Studies: It is used to study the metabolic pathways and degradation products of Cefixime in biological systems.
Mécanisme D'action
Cefixime Impurity D, like Cefixime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The molecular targets include various penicillin-binding proteins involved in cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefixime EP Impurity A: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Cefixime EP Impurity B: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Cefixime EP Impurity C: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Uniqueness
Cefixime Impurity D is unique due to its specific structural configuration and the presence of an ethenyl group, which distinguishes it from other impurities. This unique structure may influence its reactivity and interaction with biological targets, making it an important compound for detailed study and analysis .
Propriétés
Formule moléculaire |
C16H15N5O7S2 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+ |
Clé InChI |
OKBVVJOGVLARMR-AWQFTUOYSA-N |
SMILES isomérique |
C=CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


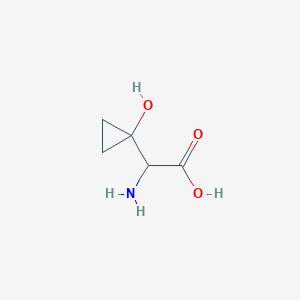
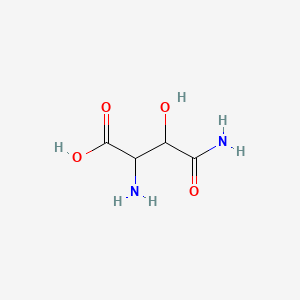


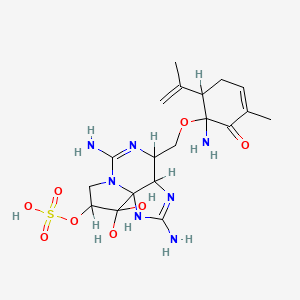

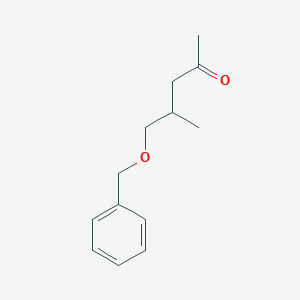
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)

![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
